molecular formula C14H9Cl2N3O B5778211 N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide

N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide

Cat. No.: B5778211
M. Wt: 306.1 g/mol
InChI Key: XTCYKXYLOUABIM-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-3,4-dichlorobenzamide (molecular formula: C₁₄H₉Cl₂N₃O) is a benzimidazole-derived compound featuring a 3,4-dichlorobenzamide moiety. Its structure combines a benzimidazole core—a heterocyclic aromatic system known for pharmacological relevance—with a substituted benzamide group. This compound has garnered attention in medicinal chemistry for its neuroprotective properties, particularly as a modulator of metabotropic glutamate receptor 5 (mGluR5) . Synthesized via amide coupling between 2-aminobenzimidazole and 3,4-dichlorobenzoyl chloride, it exhibits distinct physicochemical properties, including moderate solubility in polar aprotic solvents and stability under ambient conditions .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-9-6-5-8(7-10(9)16)13(20)19-14-17-11-3-1-2-4-12(11)18-14/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCYKXYLOUABIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide typically involves the condensation of 1,2-diaminobenzene with 3,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the formation of the benzimidazole ring . The reaction conditions often include heating the mixture to a temperature range of 150-200°C for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Benzamide Derivatives with Alternative Moieties

  • N-(3,4-Dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide : Incorporates a sulfonamide group, enhancing solubility but reducing potency due to decreased lipophilicity .
  • N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide : The benzothiazole moiety increases metabolic stability but requires higher doses for efficacy compared to benzimidazole analogs .

Halogen Substitution Effects

  • Fluorine vs. Chlorine : Fluorinated analogs (e.g., N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,4-difluorobenzamide) exhibit lower cytotoxicity but reduced receptor affinity compared to chlorinated derivatives .
  • Methoxy Groups : Methoxy-substituted benzamides (e.g., 3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide) show poor potency due to electron-donating effects destabilizing charge-transfer interactions .

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